1-(biphenyl-4-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-(4-BIPHENYLYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHANONE is a complex organic compound that features a biphenyl group, a benzimidazole moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BIPHENYLYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHANONE typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Synthesis of the Benzimidazole Moiety: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Thioether Linkage Formation: The final step involves the formation of the thioether linkage by reacting the biphenyl and benzimidazole intermediates with a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-BIPHENYLYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHANONE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl and benzimidazole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(4-BIPHENYLYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHANONE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new therapeutic mechanisms.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-BIPHENYLYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHANONE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to interact with DNA, proteins, and other biomolecules, which could be a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(4-BIPHENYLYL)-2-[(5-CHLORO-1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHANONE: Similar structure but with a chlorine substituent on the benzimidazole ring.
1-(4-BIPHENYLYL)-2-[(5-NITRO-1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHANONE: Similar structure but with a nitro substituent on the benzimidazole ring.
Uniqueness
1-(4-BIPHENYLYL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ETHANONE is unique due to the presence of the methyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C22H18N2OS |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C22H18N2OS/c1-15-7-12-19-20(13-15)24-22(23-19)26-14-21(25)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,24) |
InChI Key |
FWMDNUAQWYKUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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